N-(2-Aminoethyl)-4-[(2-amino-2-oxoethyl)amino]benzamide, with the chemical formula and CAS number 919772-04-6, is a compound that belongs to the class of benzamides. This compound features an aminoethyl group and is characterized by its potential biological activity, making it of interest in various scientific fields, particularly medicinal chemistry.
N-(2-Aminoethyl)-4-[(2-amino-2-oxoethyl)amino]benzamide is classified as an organic compound, specifically a benzamide derivative. It contains functional groups that suggest potential applications in pharmaceuticals, particularly in drug design and development.
The synthesis of N-(2-Aminoethyl)-4-[(2-amino-2-oxoethyl)amino]benzamide can be accomplished through several methods. The most common synthetic route involves multi-step reactions starting from readily available precursors.
Technical details regarding specific reagents and conditions are crucial for optimizing yield and purity but may vary based on laboratory protocols .
The molecular structure of N-(2-Aminoethyl)-4-[(2-amino-2-oxoethyl)amino]benzamide can be represented using various chemical notation systems:
InChI=1S/C11H16N4O2/c12-5-6-14-11(17)8-1-3-9(4-2-8)15-7-10(13)16/h1-4,15H,5-7,12H2,(H2,13,16)(H,14,17)C1=CC(=CC=C1C(=O)NCCN)NCC(=O)NKey molecular data includes:
N-(2-Aminoethyl)-4-[(2-amino-2-oxoethyl)amino]benzamide can participate in various chemical reactions:
Technical details regarding reaction conditions such as temperature, solvent choice, and catalysts are critical for successful transformations .
The mechanism of action for N-(2-Aminoethyl)-4-[(2-amino-2-oxoethyl)amino]benzamide involves its interaction with biological targets such as enzymes or receptors. This compound may exhibit inhibitory effects on certain enzymes involved in metabolic pathways.
Data from pharmacological studies would provide insights into its efficacy and specificity against particular biological targets .
N-(2-Aminoethyl)-4-[(2-amino-2-oxoethyl)amino]benzamide exhibits several notable physical properties:
Key chemical properties include:
N-(2-Aminoethyl)-4-[(2-amino-2-oxoethyl)amino]benzamide has potential applications in various scientific fields:
CAS No.: 1192-42-3
CAS No.: 11104-40-8
CAS No.:
CAS No.: 37734-05-7